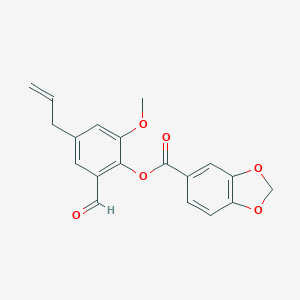
4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate, also known as ABDC, is a synthetic compound that has been the subject of extensive scientific research due to its potential benefits in various fields, including medicine, agriculture, and industry. ABDC is a member of the benzodioxole family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties. In
Mecanismo De Acción
The mechanism of action of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and inflammation. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell proliferation and survival. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been found to inhibit the production of various inflammatory cytokines, including TNF-α and IL-6, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been found to inhibit the migration and invasion of cancer cells, which may help to prevent metastasis. In addition, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is that it is relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. Another advantage is that 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to have a wide range of biological activities, which makes it useful for studying various cellular processes. However, one limitation of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. In addition, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has not been extensively studied in vivo, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for research on 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate. One direction is to further investigate its antitumor activity and explore its potential as a cancer therapy. Another direction is to study its anti-inflammatory and antioxidant properties and evaluate its potential for treating inflammatory diseases. In addition, further research is needed to understand the mechanism of action of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate and to identify its molecular targets. Finally, more studies are needed to evaluate the safety and toxicity of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate in vivo, which will be important for its potential clinical applications.
Métodos De Síntesis
The synthesis of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate involves the reaction of 2-hydroxy-3,4-methylenedioxybenzaldehyde with allyl bromide and potassium carbonate in DMF (N,N-dimethylformamide) at 80°C for 24 hours. The resulting product is then treated with methoxyacetic acid and acetic anhydride in the presence of pyridine to yield 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate. The overall yield of 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate is around 50%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been studied extensively for its potential applications in various fields. In medicine, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in treating inflammatory diseases such as arthritis and asthma. In addition, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to have antimicrobial activity against various bacteria and fungi, which may make it useful in the development of new antibiotics.
In agriculture, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been studied for its potential as a natural pesticide. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been shown to have insecticidal activity against various pests, including aphids and whiteflies. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has also been found to have antifungal activity against various plant pathogens, which may make it useful in protecting crops from fungal diseases.
In industry, 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been studied for its potential as a green solvent. 4-Allyl-2-formyl-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate has been found to have good solubility in various organic solvents, which may make it useful as a replacement for traditional solvents that are harmful to the environment.
Propiedades
Fórmula molecular |
C19H16O6 |
|---|---|
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
(2-formyl-6-methoxy-4-prop-2-enylphenyl) 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C19H16O6/c1-3-4-12-7-14(10-20)18(17(8-12)22-2)25-19(21)13-5-6-15-16(9-13)24-11-23-15/h3,5-10H,1,4,11H2,2H3 |
Clave InChI |
QIKVMIGZLJTOSI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CC=C)C=O)OC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
COC1=CC(=CC(=C1OC(=O)C2=CC3=C(C=C2)OCO3)C=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)
![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)

![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)



![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)

![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)